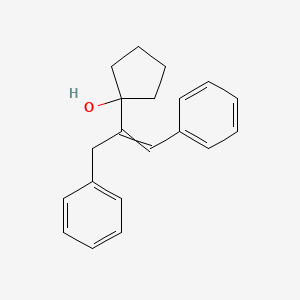
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C20H22O It is characterized by a cyclopentane ring substituted with a 1,3-diphenylprop-1-en-2-yl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1,3-diphenylprop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(1,3-diphenylprop-1-en-2-yl)cyclopentanone.
Reduction: Formation of 1-(1,3-diphenylprop-1-en-2-yl)cyclopentanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate signaling pathways by interacting with enzymes and receptors .
Comparación Con Compuestos Similares
1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol can be compared with similar compounds such as:
1,3-Diphenylprop-2-yn-1-one: Similar structure but with a triple bond instead of a cyclopentane ring.
1,3-Diphenylpropargyl alcohol: Contains a propargyl group instead of a cyclopentane ring.
1,3-Diphenylprop-2-en-1-one: Similar structure but with a double bond instead of a cyclopentane ring .
Propiedades
Número CAS |
536737-81-2 |
|---|---|
Fórmula molecular |
C20H22O |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(1,3-diphenylprop-1-en-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C20H22O/c21-20(13-7-8-14-20)19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,15,21H,7-8,13-14,16H2 |
Clave InChI |
WINRCQGLGDZQSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















